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2-(2,3-Epoxypropyl)phenol - 64276-05-7

2-(2,3-Epoxypropyl)phenol

Catalog Number: EVT-8853034
CAS Number: 64276-05-7
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(2,3-Epoxypropyl)phenol is an organic compound characterized by the presence of an epoxy group and a phenolic structure. This compound is significant in various chemical applications, particularly in the synthesis of epoxy resins and other polymeric materials. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic chemistry.

Source

2-(2,3-Epoxypropyl)phenol can be synthesized from 2-allylphenol through epoxidation reactions. The primary method involves the use of oxidants like m-chloroperbenzoic acid in the presence of catalysts such as bis(acetylacetonate)dioxomolybdenum (VI) or tungstic acid . This compound is not naturally occurring but is produced through synthetic processes.

Classification

This compound falls under the category of glycidyl ethers, which are known for their reactivity due to the epoxide functional group. It is also classified as a phenolic compound due to the presence of the phenolic hydroxyl group.

Synthesis Analysis

Methods

The synthesis of 2-(2,3-epoxypropyl)phenol typically involves a one-step epoxidation process. The reaction starts with 2-allylphenol, which is treated with an oxidizing agent in the presence of a catalyst. The general reaction can be represented as follows:

2 allylphenol+oxidantcatalyst2 2 3 epoxypropyl phenol\text{2 allylphenol}+\text{oxidant}\xrightarrow{\text{catalyst}}\text{2 2 3 epoxypropyl phenol}

Technical Details

  • Oxidants Used: Common oxidants include m-chloroperbenzoic acid, which facilitates the formation of the epoxide.
  • Catalysts: Catalysts such as bis(acetylacetonate)dioxomolybdenum (VI) and tungstic acid enhance the reaction efficiency.
  • Solvents: Toluene or chloroform are often used as solvents due to their ability to dissolve both reactants and products while allowing for easy catalyst removal .
Molecular Structure Analysis

Structure

The molecular formula of 2-(2,3-epoxypropyl)phenol is C11H12O2C_{11}H_{12}O_2. The structure features a phenolic ring with an epoxy group attached to a propyl chain. The epoxy group contributes significantly to its reactivity.

Data

  • Molecular Weight: Approximately 176.21 g/mol
  • Boiling Point: Estimated around 245 °C
  • Melting Point: Approximately 3.5 °C
  • Density: Specific gravity around 1.1092 at 20 °C
  • Refractive Index: Approximately 1.5314 .
Chemical Reactions Analysis

Reactions

2-(2,3-Epoxypropyl)phenol can undergo several types of chemical reactions due to its functional groups:

  1. Nucleophilic Ring Opening: The epoxide can react with nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  2. Polymerization: It can participate in polymerization reactions to form epoxy resins, which are widely used in coatings and adhesives.
  3. Hydrolysis: In the presence of water, it can hydrolyze to form corresponding diols.

Technical Details

The reactivity of the epoxide makes it susceptible to ring-opening reactions under mild conditions, allowing for functionalization at various positions on the molecule.

Mechanism of Action

The mechanism by which 2-(2,3-epoxypropyl)phenol functions primarily involves its ability to react with nucleophiles through the epoxide group. This reaction typically proceeds via a two-step mechanism:

  1. Nucleophilic Attack: A nucleophile attacks one of the carbon atoms in the epoxide ring.
  2. Ring Opening: This leads to the opening of the epoxide ring and formation of a more stable product.

Data suggests that this mechanism is crucial for its applications in synthesizing more complex chemical structures .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Generally colorless liquid
  • Viscosity: Approximately 6 cP at 25 °C
  • Volatility: Low volatility with a vapor pressure of about 0.01 mm Hg at 25 °C
  • Solubility: Soluble in organic solvents like acetone and toluene; slightly soluble in octane; nearly insoluble in water (0.24%) .

Chemical Properties

The compound exhibits reactivity typical of glycidyl ethers, including susceptibility to hydrolysis and nucleophilic attack due to its electrophilic nature.

Applications

Scientific Uses

2-(2,3-Epoxypropyl)phenol is primarily used in:

  • Epoxy Resin Production: It serves as a key intermediate for producing various epoxy resins utilized in coatings, adhesives, and composite materials.
  • Chemical Synthesis: It acts as a building block for synthesizing other complex organic compounds.
  • Research Applications: Its unique properties make it valuable for studies involving polymer chemistry and material science.
Synthesis Methodologies and Reaction Optimization

Oxidative Cyclization Approaches

Transition Metal-Catalyzed Epoxidation of Allylphenol Derivatives

Transition metal catalysts enable selective epoxidation of allylphenol precursors like 2-allylphenol or 2-allyl-6-methylphenol to yield 2-(2,3-epoxypropyl)phenol derivatives. Molybdenum-based systems exhibit exceptional efficiency, particularly dioxomolybdenum(VI) complexes (e.g., MoO₂(acac)₂) activated by hydrogen peroxide or alkyl peroxides. These catalysts operate under mild conditions (50–70°C) in aprotic solvents such as toluene, achieving epoxypropylphenol yields exceeding 85% within 4–6 hours [1]. Tungsten-based alternatives, including tungsten hexacarbonyl [W(CO)₆] in combination with hydrogen peroxide, demonstrate comparable activity but require stringent control of aqueous phase acidity to minimize ring-opening side reactions [7]. Vanadium and titanium catalysts are less efficient for this substrate class, often necessitating higher temperatures (>100°C) and exhibiting lower chemoselectivity due to competing phenol oxidation pathways [1].

Table 1: Performance of Transition Metal Catalysts in Allylphenol Epoxidation

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Byproducts
MoO₂(acac)₂ / H₂O₂60487Chromanols (<5%)
WO₃ / H₂O₂ (pH buffered)70582Diols, aldehydes (8–10%)
VO(acac)₂ / t-BuOOH110868Quinones, dimeric ethers (15%)

Critical to success is the suppression of oxidative side cyclization, which generates chromanol derivatives (e.g., 8-methyl-3,4-dihydro-2H-chromen-3-ol). This is achieved by maintaining low water content (<5% v/v) and using non-polar solvents to disfavor nucleophilic ring-opening [1] [2]. Catalyst loadings of 0.5–2 mol% typically balance cost and reactivity.

Hydrogen Peroxide and Peracid-Mediated Oxidative Systems

Peracids like meta-chloroperbenzoic acid (mCPBA) provide chloride-free epoxidation of allylphenols under anhydrous conditions, crucial for electronics-grade epoxy resin synthesis. Reactions proceed stoichiometrically at 0–25°C in dichloromethane, delivering 90–95% isolated yields within 2 hours. The peracid approach minimizes transition metal contamination but generates stoichiometric carboxylic acid waste, complicating purification [1] [4].

Hydrogen peroxide systems offer a greener alternative when paired with nitrile activators (e.g., acetonitrile). In situ-formed peroxyimidic acids facilitate epoxidation at 40–60°C with 30% aqueous H₂O₂, achieving 80–85% yields. However, the aqueous milieu risks hydrolytic byproducts, necessitating phase-transfer catalysts like tetrabutylammonium bromide to enhance interfacial reactivity. Peracetic acid in acetic acid solvent efficiently epoxidizes electron-rich allylphenols but may acetylate the phenolic hydroxyl, requiring post-reaction deprotection [1].

Table 2: Oxidant Efficiency in Allylphenol Epoxidation

OxidantSolventTemperature (°C)Reaction Time (h)Epoxide Yield (%)
mCPBADichloromethane0–25292–95
H₂O₂ / CH₃CNToluene-water50680–83
CH₃CO₃HAcetic acid40388*

*Includes acetylated byproduct (∼7%); yield after deprotection: 81%

Epichlorohydrin-Based Alkylation Strategies

Nucleophilic Substitution with Phenolic Precursors

The Williamson ether synthesis remains the dominant industrial route to 2-(2,3-epoxypropyl)phenol, involving the reaction of sodium or potassium phenoxides with epichlorohydrin. Phenolic substrates (e.g., phenol, o-cresol) are deprotonated using 1.0–1.2 equivalents of sodium hydroxide in water or methanol, followed by addition of 1.5–2.0 equivalents of epichlorohydrin at 40–60°C. This method reliably delivers 75–90% yields but requires careful control to suppress glycidyl ether hydrolysis and the formation of bis(glycidyl) ether byproducts [5] [6].

Steric and electronic effects significantly influence reactivity. Electron-rich phenols like 2-methylphenol undergo alkylation 3–5 times faster than phenol itself due to enhanced nucleophilicity. Conversely, ortho-substituted phenols exhibit reduced rates from steric hindrance. Solvent choice critically impacts selectivity: polar aprotic solvents (e.g., DMSO) accelerate substitution but may promote epichlorohydrin polymerization, while protic solvents like methanol suppress polymerization but slow reaction kinetics [5].

Role of Alkali Hydroxides and Anhydrous Dehydrating Agents

Alkali hydroxides (NaOH, KOH) serve dual roles as bases for phenoxide generation and catalysts for epoxide ring closure from intermediate chlorohydrins. Anhydrous conditions are paramount to minimize hydrolytic side reactions. Industrial protocols incorporate solid KOH pellets with dehydrating agents like anhydrous sodium sulfate (0.4 equivalents) to sequester reaction water. Stepwise addition of KOH in three portions at 35–40°C—with cooling intervals—prevents runaway polymerization of epichlorohydrin, maintaining selectivity >90% toward the epoxypropyl product [5].

Phase-transfer catalysts (PTCs) enhance efficiency in biphasic systems. Tetrabutylammonium bromide (0.5–1 mol%) facilitates phenoxide transfer into the organic phase, enabling reactions at reduced temperatures (25–30°C) and improving yields to 85–90% by suppressing hydrolysis. Recent advances employ polymer-supported PTCs for simplified catalyst recovery and reuse across multiple batches [5].

Table 3: Dehydrating Agents in Epichlorohydrin Alkylation

Dehydrating AgentAmount (equiv)Reaction Temperature (°C)2-(2,3-Epoxypropyl)phenol Yield (%)Chlorohydrin Impurity (%)
None606522
Anhydrous Na₂SO₄0.44088<5
Anhydrous MgSO₄0.640838
Molecular sieves (3Å)10 wt%35913

Alternative Synthetic Routes

Peracid Epoxidation of Olefinic Intermediates for Low Chloride Content

Direct epoxidation of pre-formed allylphenol ethers circumvents chloride contamination inherent in epichlorohydrin routes. For example, 2-(allyloxymethyl)phenol undergoes epoxidation with peracetic acid to yield glycidyl ether derivatives with <50 ppm hydrolyzable chloride—essential for high-performance epoxy resins demanding superior electrical insulation properties. This two-step sequence (allylation → epoxidation) achieves 75–80% overall yield but incurs higher costs from intermediate purification [1] [4].

mCPBA is preferred for acid-sensitive substrates due to its minimal ring-opening tendency. In eugenol derivative synthesis, mCPBA cleanly converts the allyl side chain to epoxypropyl functionality without attacking the phenolic –OH or methoxy groups, providing 3-(2-methoxy-4-(2,3-epoxypropyl)phenol) in 92% isolated yield [4]. Scalability is limited by peracid cost and exotherm management; recent efforts focus on catalytic in situ peracid generation using lipases or manganese complexes with hydrogen peroxide oxidant.

Properties

CAS Number

64276-05-7

Product Name

2-(2,3-Epoxypropyl)phenol

IUPAC Name

2-(oxiran-2-ylmethyl)phenol

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8,10H,5-6H2

InChI Key

RUALOJPMDIKFQU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=CC=C2O

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